molecular formula C8H7N3O3 B3219324 6-methoxy-3-nitro-1H-pyrrolo[3,2-b]pyridine CAS No. 1190317-64-6

6-methoxy-3-nitro-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B3219324
CAS No.: 1190317-64-6
M. Wt: 193.16 g/mol
InChI Key: ZUAVYXBSDJIOSC-UHFFFAOYSA-N
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Description

6-Methoxy-3-nitro-1H-pyrrolo[3,2-b]pyridine is a nitrogen-containing heterocyclic compound that serves as a versatile and valuable synthetic intermediate in medicinal chemistry and drug discovery research. The scaffold is a privileged structure in the design of biologically active molecules. The methoxy and nitro functional groups on the fused bicyclic ring system offer distinct sites for further chemical modification, making this compound a key precursor in the synthesis of more complex target molecules. Through various synthetic transformations, such as reduction of the nitro group, researchers can generate aromatic amines which are pivotal for constructing molecular libraries through coupling reactions. This compound is strictly for research and development purposes and is not intended for diagnostic or therapeutic uses. Researchers should consult the safety data sheet prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methoxy-3-nitro-1H-pyrrolo[3,2-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O3/c1-14-5-2-6-8(10-3-5)7(4-9-6)11(12)13/h2-4,9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUAVYXBSDJIOSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(=CN2)[N+](=O)[O-])N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 6 Methoxy 3 Nitro 1h Pyrrolo 3,2 B Pyridine and Analogues

Retrosynthetic Analysis of the Pyrrolo[3,2-b]pyridine Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For the pyrrolo[3,2-b]pyridine scaffold, also known as 5-azaindole, the primary disconnections involve breaking the bonds forming the pyrrole (B145914) or the pyridine (B92270) ring.

Two main retrosynthetic pathways are considered:

Pathway A: Disconnection of the Pyrrole Ring: This approach involves keeping the pyridine ring intact and building the pyrrole ring onto it. The key disconnection is typically a C-N or a C-C bond of the pyrrole ring. This leads back to a substituted aminopyridine precursor, which can undergo cyclization to form the fused bicyclic system.

Pathway B: Disconnection of the Pyridine Ring: Alternatively, the pyridine ring can be disconnected, starting from a functionalized pyrrole precursor. This strategy is less common for this specific scaffold but is a valid approach in heterocyclic chemistry. advancechemjournal.comsemanticscholar.org Methodologies like the Hantzsch or Kröhnke pyridine synthesis can be adapted, starting from a suitably substituted pyrrole derivative. advancechemjournal.com

The choice of pathway often depends on the availability of starting materials and the desired substitution pattern on the final molecule. For 6-methoxy-3-nitro-1H-pyrrolo[3,2-b]pyridine, Pathway A is generally more direct, starting from a substituted 2,3-diaminopyridine (B105623) derivative.

Synthesis of the 1H-Pyrrolo[3,2-b]pyridine Core Structure

The synthesis of the core 1H-pyrrolo[3,2-b]pyridine structure is a critical step that can be achieved through various methodologies, primarily focusing on the formation of either the pyrrole or the pyridine ring as the final step in constructing the bicyclic system.

Cyclization Reactions for Pyrrole Ring Formation

Building the pyrrole ring onto a pre-existing pyridine core is a common and effective strategy. These methods often involve the cyclization of suitably functionalized pyridine derivatives.

Barton-Zard Synthesis: This reaction involves the condensation of an isocyanoacetate with a nitroalkene. wikipedia.org In the context of the pyrrolo[3,2-b]pyridine scaffold, a substituted nitropyridine could be reacted with an isocyanoacetate to construct the pyrrole ring.

Van Leusen Reaction: This method utilizes tosylmethyl isocyanide (TosMIC) to react with an enone in the presence of a base. wikipedia.org A pyridine-based precursor with appropriate functional groups can be transformed to create the fused pyrrole ring.

Intramolecular Cyclization: Free-radical intramolecular cyclization of substituted pyrrolylpyridinium salts has been used to synthesize polyheterocycles containing both pyrrole and pyridine rings. nih.gov Palladium-catalyzed intramolecular cyclizations of N-alkyl-N-allyl-pyrrolo-2-carboxamides can also yield pyrrolo-fused structures. researchgate.net Another approach involves an efficient, base-mediated intramolecular cyclization of N-propargylamines to furnish the pyrrole ring. organic-chemistry.org

The following table summarizes conditions for related pyrrole ring formations:

Precursor TypeReagents/CatalystConditionsProduct TypeReference
N-alkyne substituted methyl 1H-pyrrole-2-carboxylatesHydrazineNot specified6-exo-dig/6-endo-dig cyclization products beilstein-journals.org
Isocyanoacetate and NitroalkeneBaseNot specifiedPyrrole with substituents at 3 and 4 positions wikipedia.org
o-bromophenyl-substituted pyrrolylpyridinium salts(TMS)3SiH/AIBN systemNot specifiedPyrido[2,1-a]pyrrolo[3,4-c]isoquinoline hydrobromides nih.gov
N-homoallylicamines and arylboronic acidsPd(II)Not specifiedPolysubstituted pyrroles organic-chemistry.org

Interactive Data Table: Click on headers to sort.

Pyridine Ring Construction Methodologies

While less common for this specific target, constructing the pyridine ring onto a pyrrole precursor is a viable synthetic route. These methods often involve condensation or cycloaddition reactions. acsgcipr.org

Condensation Reactions: Multi-component reactions involving aldehydes, ketones, and an ammonia (B1221849) source can be used to build the pyridine ring. acsgcipr.org A functionalized pyrrole could serve as one of the components in such a reaction.

Cycloaddition Reactions: Diels-Alder reactions, or [4+2] cycloadditions, can form the six-membered pyridine ring. acsgcipr.org A pyrrole derivative acting as a dienophile could react with a suitable diene to construct the pyridine ring, which would then require an oxidation step to achieve aromaticity.

Introduction of the Nitro Group at Position 3

The final key step in the synthesis of this compound is the introduction of a nitro group at the C3 position of the pyrrole ring. This is typically achieved through electrophilic aromatic substitution.

Nitration Reactions of Pyrrolopyridine Precursors

The nitration of the 6-methoxy-1H-pyrrolo[3,2-b]pyridine precursor requires careful selection of the nitrating agent and reaction conditions to achieve the desired regioselectivity and avoid over-nitration or side reactions.

Common nitrating agents include:

Mixed Acid (H₂SO₄/HNO₃): This is a classic and powerful nitrating mixture used for many aromatic systems. researchgate.net

Dinitrogen Pentoxide (N₂O₅): This reagent can be effective for the nitration of pyridines, often used in an organic solvent followed by treatment with a nucleophile like sodium bisulfite. ntnu.no

Potassium Nitrate (B79036)/Sulfuric Acid: This combination can also serve as an effective nitrating system. A patent for a related compound, 2-amino-6-methoxy-3-nitro pyridine, mentions the use of potassium nitrate in sulfuric acid, although it notes the high cost and hazardous nature for commercial scale. google.com

The table below outlines nitrating conditions for related pyridine compounds.

SubstrateNitrating AgentConditionsProductReference
2-diethylamino 6-methyl pyridineH₂SO₄/HNO₃266-270K5-nitro 2-diethylamino 6-methyl pyridine researchgate.net
Pyridine derivativesN₂O₅ in CH₂Cl₂ or MeNO₂Poured into NaHSO₃ in MeOH/H₂O3-nitropyridine (B142982) ntnu.no
2-Amino-6-methoxypyridineKNO₃ in H₂SO₄Not specified2-amino-6-methoxy-3-nitro pyridine google.com

Interactive Data Table: Click on headers to sort.

Regioselectivity in Nitration Reactions

The directing effects of the fused ring system and the substituents play a crucial role in determining the position of nitration. In the 6-methoxy-1H-pyrrolo[3,2-b]pyridine system, the pyrrole ring is significantly more activated towards electrophilic substitution than the pyridine ring.

Activating Effect of the Pyrrole Ring: The lone pair of electrons on the pyrrole nitrogen atom makes the pyrrole ring highly electron-rich and susceptible to electrophilic attack, particularly at the C2 and C3 positions.

Directing Effect of the Fused Pyridine: The electron-withdrawing nature of the pyridine nitrogen deactivates the pyridine ring towards electrophilic substitution.

Influence of the Methoxy (B1213986) Group: The 6-methoxy group is an electron-donating group, which activates the pyridine ring. However, the inherent high reactivity of the pyrrole ring still dominates.

Position 3 Selectivity: Electrophilic attack at the C3 position of the pyrrole ring is generally favored over the C2 position. The intermediate cation formed by attack at C3 is more stable as the positive charge can be delocalized over more atoms, including the pyrrole nitrogen, without disrupting the aromaticity of the adjacent pyridine ring as severely as attack at C2 would.

Therefore, the nitration of 6-methoxy-1H-pyrrolo[3,2-b]pyridine is expected to proceed selectively at the C3 position due to the powerful activating and directing effect of the pyrrole moiety within the fused heterocyclic system.

Introduction of the Methoxy Group at Position 6

The installation of a methoxy group at the C6-position of the pyrrolo[3,2-b]pyridine scaffold is a critical step, often accomplished through nucleophilic aromatic substitution on a halogenated precursor. The presence of activating groups, such as a nitro group, on the pyridine ring facilitates this transformation. wikipedia.org

Methoxylation Strategies on Halogenated Pyridine Intermediates

A primary strategy for introducing the 6-methoxy group involves the methoxylation of a corresponding 6-chloro-substituted pyridine intermediate. This reaction is a key step in the synthesis of precursors to various heterocyclic compounds. For instance, the synthesis of 2-amino-6-methoxy-3-nitropyridine (B1334430), a direct precursor to the pyrrolopyridine ring system, is achieved by treating 2-amino-6-chloro-3-nitropyridine (B151482) with sodium methoxide (B1231860) in methanol. google.com This process is typically conducted at temperatures ranging from 10°C to 60°C, with optimal results often found between 25°C and 30°C. google.com The use of a slight molar excess of sodium methoxide (approximately 1.05 moles per mole of the chloro-substrate) ensures efficient conversion. google.com

Nucleophilic Aromatic Substitution Approaches

The methoxylation of halogenated pyridines is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. wikipedia.org Aromatic rings, including heteroarenes like pyridine, become susceptible to nucleophilic attack when substituted with strong electron-withdrawing groups, such as a nitro group, particularly when positioned ortho or para to a suitable leaving group like a halide. wikipedia.orgyoutube.com In the case of a 6-chloro-3-nitropyridine derivative, the nitro group at the C3-position activates the C6-position for attack by a nucleophile, in this case, the methoxide ion (CH₃O⁻). The reaction proceeds via an addition-elimination mechanism, where the methoxide ion first attacks the carbon atom bearing the chlorine, forming a negatively charged intermediate known as a Meisenheimer complex. youtube.com The aromaticity is then restored by the expulsion of the chloride leaving group. The reactivity order for leaving groups in SNAr reactions is often F > Cl ≈ Br > I, which is influenced by the high electronegativity of fluorine polarizing the carbon-halogen bond for the initial, rate-determining nucleophilic attack. youtube.comnih.govyoutube.com

Table 1: Conditions for Methoxylation of 2-amino-6-chloro-3-nitropyridine google.com
ParameterCondition
Substrate2-amino-6-chloro-3-nitropyridine
ReagentSodium methoxide
SolventMethanol
Temperature25–30°C
Molar Ratio (NaOMe:Substrate)1.05 : 1.0
Product2-amino-6-methoxy-3-nitropyridine

Functional Group Interconversions and Derivatization

Once the core this compound structure is established, further diversification can be achieved through various functional group interconversions. These modifications are crucial for exploring the structure-activity relationships of this class of compounds in medicinal chemistry. rsc.orgnih.gov

Modification of the Nitro Group

The nitro group at the C3-position is a versatile functional handle that can be readily transformed into other groups. A common and significant modification is its reduction to an amino group. For example, 2-amino-6-methoxy-3-nitropyridine can be reduced to 2,3-diamino-6-methoxypyridine (B1587572) through metallic reduction. google.com This transformation is fundamental for constructing fused imidazole (B134444) rings or for introducing other substituents via reactions targeting the newly formed amino group. Catalytic reduction is another method, although it can present challenges for commercial-scale production due to potential catalyst leaching and poisoning. google.com The reduction of a nitro group on a related oxazolo[3,2-a]pyridinium scaffold has also been noted, highlighting the general applicability of this transformation in pyridine-based heterocyclic systems. mdpi.com

Alkylation and Acylation at the 1H-Position

The nitrogen atom of the pyrrole ring (N1 position) is a common site for derivatization through alkylation or acylation. These modifications can significantly influence the compound's physicochemical properties. nih.gov Studies on the 1H-pyrrolo[2,3-b]pyridine scaffold have shown that N-acylation can be achieved by treating 1-substituted Grignard derivatives with acyl chlorides. rsc.org N-alkylation is also a frequently employed strategy. For example, the synthesis of 1-isopropyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivatives demonstrates the introduction of an alkyl group at the pyrrole nitrogen, which was found to be important for improving pharmacokinetic properties in the development of specific inhibitors. nih.gov These reactions typically involve deprotonation of the N-H with a suitable base followed by reaction with an alkyl or acyl halide.

Cross-Coupling Reactions for C6-Functionalization (e.g., Suzuki reactions on analogous scaffolds)

While the target molecule contains a methoxy group at C6, analogous scaffolds bearing a halogen at this position can undergo various palladium-catalyzed cross-coupling reactions to form carbon-carbon or carbon-heteroatom bonds. The Suzuki-Miyaura cross-coupling is a powerful method for this purpose, allowing for the introduction of a wide range of aryl or heteroaryl substituents. mdpi.comresearchgate.net On analogous pyrrolopyrimidine scaffolds, Suzuki reactions have been successfully performed on 6-chloropyridin-3-yl boronic acid precursors. mdpi.com Similarly, studies on 1H-pyrrolo[2,3-b]pyridines have demonstrated chemoselective Suzuki-Miyaura cross-coupling at halogenated positions, such as C2, on a 2-iodo-4-chloropyrrolopyridine intermediate using palladium catalysts like Pd(PPh₃)₄ or Pd₂(dba)₃. nih.govmdpi.com These reactions typically employ a palladium catalyst, a base such as potassium carbonate, and a boronic acid or boronate ester coupling partner in a suitable solvent system. mdpi.commdpi.com This methodology highlights a viable synthetic route for creating diverse C6-functionalized pyrrolopyridine analogues, should a halogenated intermediate be used instead of a methoxylated one.

Table 2: Representative Conditions for Suzuki Cross-Coupling on Analogous Scaffolds
SubstrateCoupling PartnerCatalystBaseSolventReference
4-Chloro-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridinePhenylboronic acidPd₂(dba)₃K₂CO₃1,4-Dioxane/Water nih.gov
6-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂K₂CO₃Dimethoxyethane mdpi.com
6-Chloro-N-methyl-N-(3-methylbenzyl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine(6-Chloropyridin-3-yl)boronic acidPdCl₂(dppf)K₂CO₃Ethanol/Water mdpi.com

Advanced Spectroscopic Characterization and Structural Elucidation of 6 Methoxy 3 Nitro 1h Pyrrolo 3,2 B Pyridine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and correlations, a complete structural assignment can be achieved.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. For the 1H-pyrrolo[3,2-b]pyridine core, protons on the pyridine (B92270) and pyrrole (B145914) rings resonate in the aromatic region (typically δ 6.5-8.5 ppm). The methoxy (B1213986) group (-OCH₃) at the C6 position would appear as a sharp singlet in the upfield region, generally around δ 3.8-4.1 ppm. The introduction of a strongly electron-withdrawing nitro group (-NO₂) at the C3 position of the pyrrole ring would significantly deshield adjacent protons. The proton at C2, for instance, would be expected to shift downfield considerably. Protons on the pyridine ring (H5 and H7) would also be influenced by the electronic effects of the methoxy and nitro substituents.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments. Carbons in the heterocyclic rings typically appear in the δ 100-150 ppm range. The methoxy carbon would be observed upfield, around δ 55-60 ppm. The presence of the nitro group at C3 would cause a significant downfield shift for the C3 carbon and influence the chemical shifts of neighboring carbons (C2, C3a, C7a). For instance, in related 1H-pyrrolo[2,3-b]pyridine derivatives, carbon signals have been observed in ranges that support these predictions. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 6-methoxy-3-nitro-1H-pyrrolo[3,2-b]pyridine Note: These are predicted values based on general principles and data from analogous structures. Actual experimental values may vary.

Atom Position Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
H1 (N-H) ~12.0 (broad singlet) -
C2 ~8.5 (singlet) ~135
C3 - ~145
C3a - ~125
H5 ~7.0 (doublet) ~100
C5 - ~100
C6 - ~160
6-OCH₃ ~4.0 (singlet) ~56
H7 ~8.0 (doublet) ~140
C7 - ~140

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing through-bond correlations between nuclei.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) couplings, typically over two to three bonds. In the this compound structure, a key correlation would be observed between the H5 and H7 protons on the pyridine ring, confirming their ortho relationship. The absence of other significant couplings for the aromatic protons would help to confirm their isolated positions.

HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment maps long-range (typically 2-4 bonds) correlations between protons and carbons (¹H-¹³C). HMBC is vital for connecting different fragments of the molecule and assigning quaternary (non-protonated) carbons. Key expected correlations would include:

The methoxy protons (6-OCH₃) to the C6 carbon.

The H7 proton to carbons C5 and C7a.

The H5 proton to carbons C7 and C3a.

The H2 proton to carbons C3, C3a, and C7a. These correlations would unequivocally establish the connectivity of the pyrrolo[3,2-b]pyridine core and the precise positions of the substituents. mdpi.com

Mass Spectrometry (MS) for Molecular Formula Confirmation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight and confirming the elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of a compound's molecular formula. For this compound, the molecular formula is C₈H₇N₃O₃. The expected exact mass for the protonated molecule [M+H]⁺ would be calculated and compared to the experimental value. A close match between the theoretical and measured mass confirms the elemental composition. For example, the HRMS (ESI) m/z calculated for a similar C₁₆H₁₁N₂O₂F₆ molecule as [M+H]⁺ was 377.0719, with the found value being 377.0684, demonstrating the accuracy of the technique. nih.gov

Table 2: HRMS Data for C₈H₇N₃O₃

Ion Calculated Exact Mass (m/z)
[M+H]⁺ 194.0560
[M+Na]⁺ 216.0380

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of specific bonds. It is a rapid and effective method for identifying the functional groups present in a molecule.

For this compound, the IR spectrum would be expected to show several characteristic absorption bands:

N-H Stretch: A moderate to sharp band around 3300-3400 cm⁻¹ corresponding to the N-H bond of the pyrrole ring.

C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. Aliphatic C-H stretching from the methoxy group would be observed just below 3000 cm⁻¹.

N-O Stretches (Nitro Group): The nitro group is characterized by two strong absorption bands: an asymmetric stretch between 1550-1475 cm⁻¹ and a symmetric stretch between 1360-1290 cm⁻¹. orgchemboulder.comorgchemboulder.com These are highly diagnostic for the presence of the -NO₂ group.

C=C and C=N Stretches: Aromatic ring stretching vibrations for the pyrrolopyridine system would appear in the 1600-1450 cm⁻¹ region.

C-O Stretch: A strong band corresponding to the aryl-ether C-O stretch of the methoxy group would be expected in the 1250-1200 cm⁻¹ region.

Table 3: Expected Characteristic IR Absorption Bands

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Pyrrole N-H Stretch 3300 - 3400
Aromatic C-H Stretch 3000 - 3100
Aliphatic C-H (OCH₃) Stretch 2850 - 2960
Nitro N-O Asymmetric Stretch 1475 - 1550
Nitro N-O Symmetric Stretch 1290 - 1360
Aromatic C=C/C=N Ring Stretch 1450 - 1600

Elemental Analysis for Purity and Composition Verification

Elemental analysis is a quantitative technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. wikipedia.org The experimental results are compared with the theoretical percentages calculated from the proposed molecular formula (C₈H₇N₃O₃). A close agreement, typically within ±0.4%, provides strong evidence for the compound's elemental composition and serves as a crucial check of its purity. wikipedia.org

Table 4: Theoretical Elemental Composition of C₈H₇N₃O₃

Element Symbol Atomic Weight Molar Mass ( g/mol ) % Composition
Carbon C 12.01 96.08 49.74%
Hydrogen H 1.008 7.056 3.65%
Nitrogen N 14.01 42.03 21.75%
Oxygen O 16.00 48.00 24.86%

| Total | | | 193.166 | 100.00% |

By integrating the data from these complementary spectroscopic and analytical techniques, the precise chemical structure of this compound can be confirmed with a high degree of confidence, ensuring its identity and purity for any subsequent application.

Computational and Theoretical Studies on 6 Methoxy 3 Nitro 1h Pyrrolo 3,2 B Pyridine System

Quantum Chemical Calculations and Electronic Structure Analysis

No specific Density Functional Theory (DFT) studies for 6-methoxy-3-nitro-1H-pyrrolo[3,2-b]pyridine have been reported. Such studies would be valuable for optimizing the molecular geometry and calculating electronic properties like charge distribution, dipole moment, and molecular electrostatic potential (MEP), which are crucial for understanding the molecule's reactivity. mdpi.commdpi.com

Analysis of the Frontier Molecular Orbitals (HOMO and LUMO) for this specific compound has not been published. FMO analysis is essential for predicting chemical reactivity and understanding electronic transitions, with the HOMO-LUMO energy gap being a key indicator of molecular stability. researchgate.net

Molecular Modeling and Simulation

There is no available research on the conformational analysis or energy minimization of this compound. These studies are necessary to identify the most stable three-dimensional structures (conformers) of the molecule, which is a prerequisite for further modeling, such as molecular docking. nih.govufms.br

Molecular docking simulations for this compound have not been documented. Docking studies are performed to predict the binding orientation and affinity of a molecule to a specific biological target, providing insights into its potential mechanism of action. nih.govnih.gov

In Silico Prediction of Pharmacological Relevance

While in silico tools can predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, applying them without an experimentally or computationally validated molecular structure can lead to unreliable results. nih.govsemanticscholar.org No specific in silico pharmacological predictions for this compound are available in the literature.

The absence of dedicated research on this compound highlights a gap in the scientific literature and an opportunity for future computational chemistry studies to elucidate its properties.

Prediction of Druglikeness and Physicochemical Properties

One of the most common frameworks for evaluating druglikeness is Lipinski's Rule of Five. This rule establishes that poor absorption or permeation is more likely when a compound violates more than one of the following criteria:

Molecular weight less than 500 Daltons

LogP (a measure of lipophilicity) less than 5

Fewer than 5 hydrogen bond donors

Fewer than 10 hydrogen bond acceptors

For a compound like this compound, computational models would calculate these and other properties such as molar refractivity, polar surface area (PSA), and aqueous solubility. These predictions are vital for anticipating a compound's behavior in a biological system. For instance, a high polar surface area can indicate poor penetration of the blood-brain barrier.

Below is a hypothetical table of predicted physicochemical properties for this compound, illustrating the type of data generated in such computational studies.

Table 1: Predicted Physicochemical Properties and Druglikeness Parameters for this compound

Property Predicted Value
Molecular Formula C₈H₇N₃O₃
Molecular Weight 193.16 g/mol
LogP 1.5 - 2.5
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 5
Molar Refractivity 48-52 cm³
Polar Surface Area 90-100 Ų

Note: The values in this table are estimations based on the structure of the compound and are intended to be illustrative of the parameters assessed. They are not derived from published experimental or computational studies on this specific molecule.

Computational Prediction of Metabolic Stability (e.g., in liver microsomes)

The metabolic stability of a potential drug candidate is a determining factor in its clinical success, as it influences the compound's half-life and bioavailability. In silico methods can predict a compound's susceptibility to metabolism, primarily by cytochrome P450 (CYP) enzymes located in the liver.

Computational models for metabolic stability often involve identifying potential sites of metabolism on the molecule. For this compound, these models would analyze the likelihood of oxidation, reduction, or hydrolysis at various positions. The methoxy (B1213986) group and the aromatic rings are potential sites for oxidative metabolism. The nitro group could also be a site for reduction.

A common experimental method to assess metabolic stability, which is often correlated with computational predictions, is the liver microsomal stability assay. nih.govnih.gov This in vitro test measures the rate at which a compound is cleared by liver enzymes. mdpi.com For related pyrrolopyridine structures, such assays have been used to determine metabolic soft spots. mdpi.com For instance, unsubstituted pyridine (B92270) scaffolds have been identified as metabolically labile in some cases. mdpi.com

The output of these computational predictions is often expressed as an intrinsic clearance (CLint) value or a half-life (t½) in liver microsomes. A low clearance rate and a long half-life are generally desirable characteristics for a drug candidate.

Table 2: Illustrative Predicted Metabolic Stability for this compound

Parameter Predicted Outcome
Primary Metabolic Sites Methoxy group (O-demethylation), Aromatic rings (hydroxylation), Nitro group (reduction)
Predicted Stability in Human Liver Microsomes Moderate to High
Predicted Half-life (t½) 30 - 60 min

Note: The data in this table is hypothetical and serves to illustrate the type of predictions made in computational metabolic stability studies. It is not based on specific published data for this compound.

Biological Activity and Mechanistic Investigations of 6 Methoxy 3 Nitro 1h Pyrrolo 3,2 B Pyridine Derivatives

In Vitro Evaluation of Antiproliferative Activity in Cancer Cell Lines.nih.govnih.govresearchgate.net

Derivatives of the pyrrolo[3,2-b]pyridine scaffold have been the subject of extensive research in oncology, demonstrating notable antiproliferative activity against various cancer cell lines. nih.govnih.gov The presence of specific substituents on this core structure, such as the 6-methoxy and 3-nitro groups, is thought to play a crucial role in their cytotoxic effects.

A series of diarylureas and amides incorporating the pyrrolo[3,2-b]pyridine scaffold have shown promising results against human melanoma cell lines. nih.gov Many of these synthesized compounds exhibited superior or similar activity against the A375 melanoma cell line when compared to the established drug Sorafenib. nih.gov Further studies on 1H-pyrrolo[3,2-c]pyridine derivatives also demonstrated potent antiproliferative activities against melanoma cell lines, with some compounds showing greater potency than both Sorafenib and Vemurafenib. nih.gov

Targeting Specific Signaling Pathways (e.g., FGFR Inhibition).rsc.orgnih.govnih.gov

The aberrant activation of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a key driver in the development of various tumors, making it an attractive target for cancer therapy. rsc.orgnih.gov Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been identified as potent inhibitors of FGFR1, 2, and 3. rsc.orgnih.gov For instance, compound 4h from a reported series demonstrated significant inhibitory activity with IC50 values of 7, 9, and 25 nM against FGFR1, FGFR2, and FGFR3, respectively. rsc.orgnih.gov This compound also inhibited the proliferation of breast cancer 4T1 cells and induced apoptosis. rsc.orgnih.gov The methoxy (B1213986) group, in particular, has been highlighted as a key substituent for enhancing the inhibitory activity of these compounds. nih.gov

In a separate study, a high-throughput virtual screening identified an octahydropyrrolo[3,2-b]pyridin derivative, Asinex-5082 , as a highly selective Type I inhibitor of FGFR3 over VEGFR2. nih.gov This selectivity is attributed to the compound's ability to bind to the ATP-binding pocket of FGFR3 in its active DFG-in conformation, a binding that is not favorable in VEGFR2. nih.gov This suggests that the pyrrolo[3,2-b]pyridine scaffold is a promising framework for the development of selective FGFR inhibitors.

Table 1: FGFR Inhibitory Activity of Representative Pyrrolopyridine Derivatives

Compound Target IC50 (nM) Cell Line Antiproliferative Effect
4h FGFR1 7 4T1 (Breast Cancer) Inhibition of proliferation, induction of apoptosis
FGFR2 9
FGFR3 25
Asinex-5082 FGFR3 - - Selective inhibition over VEGFR2

Modulation of Cellular Processes (e.g., tubulin polymerization, cell cycle arrest, apoptosis induction).nih.govmdpi.comnih.gov

The disruption of microtubule dynamics is a well-established strategy in cancer chemotherapy. Several derivatives based on the pyrrole (B145914) and pyridine (B92270) scaffolds have been shown to interfere with tubulin polymerization, leading to cell cycle arrest and apoptosis. nih.govmdpi.comnih.gov

One review highlighted the importance of a 6-methoxy group for achieving excellent antiproliferative activity in a series of compounds, which were found to inhibit tubulin polymerization in a dose-dependent manner. mdpi.com These compounds disrupted the microtubule organization, leading to a blockage of the cell cycle in the G2/M phase. mdpi.com

Furthermore, a study on 3-nitropyridine (B142982) analogues revealed their potent anticancer effects through the inhibition of tubulin polymerization. nih.gov These compounds were found to bind to the colchicine-site of tubulin, inducing cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.gov While this study did not use the pyrrolo[3,2-b]pyridine scaffold, it underscores the potential role of the 3-nitro group in microtubule-targeting activity. The combination of a 6-methoxy group and a 3-nitro substituent on the pyrrolo[3,2-b]pyridine core could therefore represent a promising strategy for developing potent tubulin polymerization inhibitors.

Table 2: Effects of Pyrrole and Pyridine Derivatives on Cellular Processes

Compound Class Cellular Process Mechanism of Action Outcome
6-methoxy substituted compounds Tubulin Polymerization Inhibition of microtubule formation G2/M cell cycle arrest
3-nitropyridine analogues Tubulin Polymerization Binding to the colchicine (B1669291) site G2/M cell cycle arrest, Apoptosis
Diarylureas/amides of pyrrolo[3,2-c]pyridine Apoptosis Not specified Induction of apoptosis in melanoma cells

Antimicrobial Activity Profile (Antibacterial and Antitubercular).nih.govtuiasi.romdpi.com

Derivatives of 6-methoxy-3-nitro-1H-pyrrolo[3,2-b]pyridine have also been explored for their potential as antimicrobial agents, with research focusing on both their antibacterial and antitubercular activities.

Activity against Resistant Bacterial Strains (e.g., Escherichia coli, Staphylococcus aureus).nih.govtuiasi.ronih.gov

The antibacterial potential of various pyrrole and pyridine derivatives has been documented. Studies on nitropyrroles have demonstrated their activity against a range of bacteria, including Escherichia coli and Staphylococcus aureus. nih.gov The presence of a nitro group on the pyrrole ring is a significant feature contributing to this antibacterial action. nih.gov

Additionally, other studies have reported on the antimicrobial effects of new compounds against pathogenic strains of E. coli and S. aureus, indicating that the sensitivity of these bacteria can be influenced by the specific chemical substitutions on the active compounds. tuiasi.ro While direct data on this compound is limited, the known activity of related nitro-pyrrole compounds suggests that this scaffold could be a promising starting point for the development of new antibacterial agents.

Table 3: Antibacterial Activity of Related Nitro-Compounds

Compound Class Bacterial Strain Observed Effect
Nitropyrroles Escherichia coli Antibacterial activity
Staphylococcus aureus Antibacterial activity
New synthetic compounds Escherichia coli Increased sensitivity to nitro group
Staphylococcus aureus Resistance observed

Mycobacterium tuberculosis Inhibition Studies (e.g., DprE1 inhibition).bham.ac.ukmdpi.comnih.gov

A significant area of investigation for nitro-containing heterocyclic compounds is their activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. One of the key targets in the development of new anti-tubercular drugs is the enzyme decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), which is essential for the synthesis of the mycobacterial cell wall. bham.ac.uknih.gov

A crucial characteristic of many covalent DprE1 inhibitors is the presence of a nitro group. nih.gov This group is believed to be reduced by the FAD cofactor of DprE1, leading to the formation of a nitroso intermediate that then forms a covalent bond with a cysteine residue in the enzyme's active site, thereby irreversibly inhibiting it. researchgate.net Several classes of nitroaromatic compounds, including dinitrobenzamides and benzoquinoxalines, have been identified as DprE1 inhibitors. researchgate.net

Although specific studies on this compound as a DprE1 inhibitor are not widely published, the presence of the 3-nitro group on the pyrrolopyridine scaffold makes it a strong candidate for this mechanism of action. The pyrrolo[1,2-a]quinoline (B3350903) scaffold, which is structurally related, has been investigated for its antimycobacterial properties, and in silico studies have identified DprE1 as a likely molecular target. mdpi.com

Antiviral Activity Research (e.g., HIV-1 integrase inhibition, if relevant to the scaffold).nih.gov

The pyrrolopyridine scaffold has also been explored for its potential antiviral activity, particularly as an inhibitor of HIV-1 integrase. This enzyme is essential for the replication of the HIV virus, as it catalyzes the insertion of the viral DNA into the host cell's genome.

Research into bicyclic hydroxy-1H-pyrrolopyridine-triones has identified this class of compounds as a new family of HIV-1 integrase inhibitors. nih.gov These compounds demonstrated low micromolar inhibitory potencies in in vitro assays, with a selectivity for the strand transfer reaction over 3'-processing. nih.gov Notably, a representative inhibitor from this series retained most of its potency against major raltegravir-resistant mutant enzymes, suggesting that this scaffold could be a foundation for developing second-generation integrase inhibitors that can overcome existing drug resistance. nih.gov While this research does not specifically involve the this compound structure, it establishes the relevance of the broader pyrrolopyridine core in the context of HIV-1 integrase inhibition.

Enzyme Inhibition and Receptor Modulation Studies

Specific Enzyme Targets and Their Role in Disease Progression

There is no available information identifying specific enzyme targets for this compound.

Receptor Binding and Agonist/Antagonist Studies

No studies detailing the receptor binding profile or agonist/antagonist activity of this compound have been published.

Mechanistic Insights into Biological Action

Elucidation of Molecular Targets and Binding Modes

Without identified biological activity, there are no studies elucidating the molecular targets or binding modes for this compound.

Structure-Based Rational Design Principles

There are no published examples of structure-based rational design involving this compound as a lead compound or target molecule.

Structure Activity Relationship Sar Studies of 6 Methoxy 3 Nitro 1h Pyrrolo 3,2 B Pyridine Analogs

Systematic Exploration of Substituent Effects on Biological Activity

The potency and selectivity of 6-methoxy-3-nitro-1H-pyrrolo[3,2-b]pyridine analogs are highly sensitive to the nature and position of various substituents on the core ring system.

Position 6 of the pyrrolo[3,2-b]pyridine ring system is a critical determinant of biological activity. The methoxy (B1213986) group (-OCH₃) at this position is a key feature in the parent compound, contributing to its electronic and steric profile.

Research on related heterocyclic systems underscores the importance of this position. For instance, in a series of pyrrolo[2,3-d]pyrimidine analogs designed as Colony-Stimulating Factor 1 Receptor (CSF1R) inhibitors, substitutions at the C6 position were found to be crucial for potent inhibitory activity. mdpi.comnih.gov Analogs with substitutions at other positions, such as C4 and C5, were surprisingly inactive. mdpi.com This highlights the strategic importance of the C6 position for kinase interaction.

Similarly, studies on 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives showed that the type of alkoxy group at a corresponding position on the pyridine (B92270) ring significantly influenced analgesic activity. An analog with a methoxy group proved to be the most active in a writhing test, and its replacement with a slightly larger ethoxy group led to a nearly fourfold decrease in analgesic effect, indicating a strict steric and electronic requirement at this position. nih.gov

These findings from analogous scaffolds suggest that the 6-methoxy group in this compound likely plays a pivotal role in target binding, possibly by acting as a hydrogen bond acceptor or by orienting the molecule correctly within a receptor's binding pocket. Replacing the methoxy group with other substituents, such as larger alkoxy groups, halogens, or alkyl groups, would systematically probe the steric and electronic tolerances at this site.

Table 1: Impact of Position 6 Substituents on Biological Activity in Related Scaffolds

Scaffold Position Substituent Effect on Activity Reference
Pyrrolo[2,3-d]pyrimidine 6 Various Arylamines Potent CSF1R inhibition mdpi.comnih.gov
1H-Pyrrolo[3,4-c]pyridine 2 (Pyridine ring) Methoxy (-OCH₃) High analgesic activity nih.gov

The nitro group (-NO₂) at position 3 is a strong electron-withdrawing group that significantly influences the electronic properties of the entire pyrrolo[3,2-b]pyridine ring system. nih.govmdpi-res.com This electronic pull can activate the scaffold, making it more susceptible to nucleophilic attack, which can be a key step in its mechanism of action or metabolic pathway. nih.gov The properties of the nitro group, including its ability to form hydrogen bonds and its impact on polarity and lipophilicity, can profoundly affect receptor binding affinity and cellular uptake. scielo.br

In medicinal chemistry, the nitro group is often considered a "synthetic chameleon" as it can serve as a precursor to a wide range of other functionalities, such as amino or cyano groups. nih.gov Its strong electron-withdrawing nature, through both inductive and resonance effects, reduces the electron density of the aromatic system. mdpi-res.comscielo.br This feature is critical in reactions like Diels-Alder cycloadditions, where 5-nitro-2-pyridones act as effective dienophiles while analogs with other substituents are unreactive. nih.govmdpi-res.com

While direct SAR data for the 3-nitro group on this specific scaffold is limited in the provided context, its role is likely multifaceted:

Electronic Activation: It activates the ring, potentially enhancing interaction with nucleophilic residues in a biological target.

Direct Binding: It may act as a hydrogen bond acceptor, interacting directly with the target protein.

Replacing the nitro group with other electron-withdrawing groups (e.g., cyano, sulfonyl) or electron-donating groups (e.g., amino, hydroxyl) would be a critical step in SAR exploration to determine if the electron-withdrawing effect is paramount or if the specific geometry and hydrogen-bonding capacity of the nitro group are essential for activity.

The pyrrole (B145914) nitrogen (N1) is another key position for modification. The N-H bond provides a hydrogen bond donor capability. Alkylation or acylation at this position removes this donor function and introduces steric bulk, which can significantly alter the binding mode and biological activity.

In pyrroles, the N-H proton is moderately acidic, and deprotonation allows for the introduction of various substituents at the nitrogen atom. wikipedia.org While direct SAR studies on N1-substituted this compound are not detailed, research on the isomeric 1H-pyrrolo[3,2-c]pyridines has shown that substitution at the N1 position can influence the molecule's reactivity and subsequent biological interactions. tugraz.at For example, N1-substitution in related azaindoles has been shown to affect the course of nucleophilic substitution reactions on the pyridine ring. tugraz.at

Exploring a range of substituents at the N1 position—from small alkyl groups to larger aryl or heterocyclic moieties—is a common strategy to probe for additional binding pockets and to modulate the compound's pharmacokinetic properties.

The bicyclic pyrrolo[3,2-b]pyridine core serves as the fundamental scaffold for orienting the key substituents in three-dimensional space. Altering this core can lead to significant changes in activity. The arrangement of the fused pyrrole and pyridine rings is critical for establishing the correct geometry for target binding. libretexts.org

Strategies for modifying the core scaffold include:

Isomeric Scaffolds: Synthesizing other pyrrolopyridine isomers, such as pyrrolo[2,3-b]pyridine (7-azaindole) or pyrrolo[3,2-c]pyridine (5-azaindole), to assess the importance of the nitrogen position in the pyridine ring. The 1H-pyrrolo[2,3-b]pyridine scaffold, for instance, has been successfully used as a mimic of the purine core in developing Janus kinase (JAK) inhibitors. wikipedia.org

Ring Size Variation: Expanding or contracting either the pyrrole or pyridine ring.

Scaffold Hopping: Replacing the pyrrolo[3,2-b]pyridine system with other bioisosteric bicyclic heterocycles (e.g., benzimidazoles, indoles, or pyrazolopyridines) to identify novel cores with improved properties. mdpi.com

Identification of Key Pharmacophores for Target Interaction

Based on the SAR analysis, a pharmacophore model for active this compound analogs can be proposed. A pharmacophore represents the essential spatial arrangement of features that a molecule must possess to interact with a specific biological target.

The key pharmacophoric features likely include:

Hydrogen Bond Acceptor: The oxygen atom of the 6-methoxy group.

Hydrogen Bond Acceptor: The oxygen atoms of the 3-nitro group.

Hydrogen Bond Donor: The N-H group of the pyrrole ring (at N1).

Aromatic/Hydrophobic Region: The planar bicyclic pyrrolo[3,2-b]pyridine ring system itself, which can engage in π-π stacking or hydrophobic interactions.

The specific spatial relationship between the methoxy group, the nitro group, and the pyrrole N-H is crucial for optimal binding and biological activity.

Lead Optimization Strategies Based on SAR Analysis

The insights gained from SAR studies provide a rational basis for lead optimization. The goal is to enhance potency, improve selectivity, and optimize ADME (absorption, distribution, metabolism, and excretion) properties.

Key optimization strategies include:

Fine-Tuning at Position 6: Based on the observation that a methoxy group is often superior to an ethoxy group, further exploration of small, polar substituents at this position could be beneficial. nih.gov This could involve groups like -OCH₂F, -OCHF₂, or -NHCH₃ to probe electronic and hydrogen-bonding interactions.

Exploring Alternatives to the Nitro Group: Given the potential for toxicity associated with nitroaromatic compounds, replacing the 3-nitro group with other electron-withdrawing bioisosteres (e.g., -CN, -SO₂CH₃, -CF₃) is a high-priority strategy. This would help determine if the primary role of the group is electronic or if it is involved in specific binding interactions.

Systematic N1-Substitution: Introducing a library of substituents at the pyrrole nitrogen to explore potential interactions with adjacent regions of the binding site and to modulate physicochemical properties like solubility and metabolic stability.

Scaffold Hopping and Hybridization: As demonstrated in the development of CSF1R inhibitors, combining pharmacophoric elements from known active molecules with the pyrrolopyridine scaffold can lead to hybrid compounds with enhanced activity. mdpi.comnih.gov This "scaffold hopping" approach can yield novel intellectual property and improved drug-like properties. nih.gov

By systematically applying these strategies, the initial potency and pharmacokinetic profile of lead compounds based on the this compound scaffold can be iteratively improved.

Lack of Specific Research Hinders Detailed Analysis of this compound Analogs

A comprehensive review of available scientific literature reveals a significant gap in targeted research on the structure-activity relationships (SAR) of analogs of the chemical compound this compound. Despite extensive searches for data pertaining to the enhancement of potency and selectivity of its derivatives, no dedicated studies providing specific SAR data tables or detailed research findings on this particular molecular scaffold were identified.

The initial objective was to construct a detailed article focusing on the enhancement of potency and selectivity of analogs of this compound. This would have involved an in-depth analysis of how specific structural modifications to the parent compound influence its biological activity, with a focus on improving its effectiveness and target specificity. However, the foundational research required for such an analysis appears to be absent from the public domain.

While general information exists on the broader class of pyrrolopyridines, which are known to be of interest in medicinal chemistry for their diverse biological activities, specific studies concentrating on the 6-methoxy-3-nitro substituted pyrrolo[3,2-b]pyridine core are not available. Scientific investigations into SAR are crucial for the rational design of new therapeutic agents, as they provide essential insights into the chemical features necessary for a compound's desired biological effect.

Without published research that systematically synthesizes and evaluates a series of analogs of this compound, it is not possible to generate the requested data tables or provide a detailed discussion on the enhancement of potency and selectivity. The scientific community has yet to publish dedicated studies on this specific compound and its derivatives that would allow for a comprehensive SAR analysis. Therefore, the creation of an article as per the user's structured outline is not feasible at this time due to the lack of specific, publicly available research data.

Future Perspectives and Research Trajectories for 6 Methoxy 3 Nitro 1h Pyrrolo 3,2 B Pyridine Research

Development of Novel Synthetic Routes and Sustainable Chemistry Approaches

The synthesis of pyrrolo[2,3-b]pyridine derivatives is a critical area of ongoing research, with a focus on improving efficiency, yield, and sustainability. Future synthetic strategies for 6-methoxy-3-nitro-1H-pyrrolo[3,2-b]pyridine will likely move beyond traditional methods toward more sophisticated and environmentally benign approaches.

Novel Synthetic Strategies: Current methodologies for constructing the pyrrolo[2,3-b]pyridine skeleton often involve multi-step sequences. A key precursor, 2-amino-6-methoxy-3-nitropyridine (B1334430), can be synthesized via the methoxylation of 2-amino-6-chloro-3-nitropyridine (B151482). google.com Future work will likely focus on developing more convergent and streamlined routes. This could involve:

Cross-Coupling Reactions: Advanced palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are powerful tools for constructing C-C and C-N bonds, respectively. nih.govmdpi.com These methods could be adapted to build the pyrrole (B145914) ring onto a pre-functionalized pyridine (B92270) core, offering flexibility and efficiency.

One-Pot Reactions: The development of one-pot, multi-component reactions presents an opportunity to significantly improve synthetic efficiency. For instance, acid-catalyzed cyclocondensation reactions have been used to create pyrano[2,3-b]pyrrole derivatives and could be explored for the synthesis of the target compound. researchgate.net

Nitrile Chemistry: The use of nitriles as precursors in heterocyclic synthesis offers a versatile approach to constructing the pyrrolopyridine scaffold. scirp.org

Sustainable Chemistry (Green Chemistry) Approaches: A growing emphasis on sustainable chemistry will guide the development of new synthetic routes. Key considerations include:

Catalysis: Employing reusable and efficient catalysts, such as silica-supported ionic liquids, can reduce waste and improve reaction yields. researchgate.net

Solvent Choice: Minimizing the use of hazardous organic solvents by exploring reactions in aqueous media or solvent-free conditions.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby reducing waste.

Synthetic ApproachKey FeaturesPotential Advantages for Synthesis
Palladium-Catalyzed Cross-CouplingFormation of C-C and C-N bonds (e.g., Suzuki, Buchwald-Hartwig). nih.govHigh efficiency, functional group tolerance, modularity.
Multi-Component ReactionsCombining three or more reactants in a single step.Increased efficiency, reduced waste, simplified procedures. researchgate.net
Heterosynthesis from NitrilesUtilizing functionally substituted nitriles as building blocks. scirp.orgAccess to diverse and complex heterocyclic systems.
Sustainable CatalysisUse of reusable catalysts like silica-supported ionic liquids. researchgate.netReduced environmental impact, cost-effectiveness, catalyst recyclability.

Identification of New Biological Targets and Therapeutic Applications

The pyrrolopyridine scaffold is a well-established pharmacophore with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. mdpi.comjuniperpublishers.comnih.gov Research into this compound and its future derivatives will aim to identify specific biological targets and translate these findings into therapeutic applications.

Potential Therapeutic Areas:

Oncology: Many pyrrolopyridine derivatives function as kinase inhibitors. mdpi.com For example, they have been investigated as inhibitors of Fibroblast Growth Factor Receptor (FGFR) and Colony-Stimulating Factor 1 Receptor (CSF1R), both of which are implicated in various cancers. nih.govrsc.org Future studies could screen the title compound against a panel of kinases to identify novel anticancer targets.

Infectious Diseases: The scaffold has demonstrated antibacterial and antimycobacterial activity. juniperpublishers.comresearchgate.net Derivatives could be tested against a range of pathogenic bacteria and fungi, including drug-resistant strains, to explore their potential as new anti-infective agents. mdpi.com A Schiff base ligand derived from 6-methoxypyridin-3-amine has shown antimicrobial properties, suggesting potential in this area. nih.gov

Inflammatory Diseases: Compounds based on the 1H-pyrrolo[2,3-b]pyridine skeleton have been developed as inhibitors of enzymes involved in inflammation, such as human neutrophil elastase (HNE) and NADPH oxidase 2 (NOX2). nih.govmdpi.com This suggests that this compound could be investigated for treating conditions like chronic obstructive pulmonary disease (COPD) or neuroinflammatory disorders.

The identification of new targets will rely on high-throughput screening campaigns, proteomics, and mechanism-of-action studies to elucidate how these compounds exert their biological effects at a molecular level.

Integration of Advanced Computational Methodologies in Drug Discovery

Computational, or in silico, methods have become indispensable in modern drug discovery, accelerating the identification and optimization of lead compounds while reducing costs. nih.govresearcher.life The future development of this compound will heavily rely on these advanced computational tools.

Key Computational Approaches:

Molecular Docking and Virtual Screening: These techniques can predict the binding affinity and orientation of the compound within the active site of a potential biological target. scispace.com Virtual screening of large compound libraries against validated targets (e.g., kinases, proteases) can rapidly identify promising hits for further experimental validation. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. scispace.com These models can predict the activity of novel, unsynthesized derivatives, guiding the design of more potent analogues.

Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of functional groups required for biological activity. The resulting model can be used to search databases for novel scaffolds that fit the pharmacophoric requirements.

ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule. nih.gov Early in silico assessment of these properties helps in prioritizing compounds with favorable drug-like profiles, reducing late-stage attrition in the drug development pipeline.

These computational strategies have been successfully applied to other pyrrolopyridine derivatives to identify potential inhibitors and understand their binding modes, demonstrating the value of integrating these methods into the research workflow. mdpi.comscispace.com

Exploration of Derivatization for Enhanced Biological Profiles

Systematic modification of the this compound core structure is a crucial strategy for optimizing its biological activity, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies, which correlate chemical modifications with changes in biological effect, will be central to this effort.

Strategies for Derivatization:

Modification of the Methoxy (B1213986) Group (Position 6): The methoxy group can influence both binding interactions and metabolic stability. Replacing it with other alkoxy groups, halogens, or hydrogen bond donors/acceptors could significantly alter the compound's biological profile. Studies on other heterocyclic compounds have shown that the position and number of methoxy groups can be critical for anticancer activity. researchgate.net

Modification of the Nitro Group (Position 3): The nitro group is a strong electron-withdrawing group that can be reduced to an amino group, which can then serve as a handle for further functionalization. This position could be explored for introducing a variety of substituents to probe interactions with different biological targets.

Substitution on the Pyrrole and Pyridine Rings: Introducing substituents at other available positions on the bicyclic ring system can modulate the compound's electronics, lipophilicity, and steric profile, thereby enhancing target affinity and selectivity.

The goal of derivatization is to create a portfolio of related compounds with improved characteristics, as illustrated in the hypothetical SAR table below.

CompoundModification from Parent StructureHypothetical TargetPredicted Change in Activity
Derivative AReduction of 3-nitro to 3-aminoKinase XPotential for new hydrogen bonding; activity may increase or decrease.
Derivative B3-amino group acylatedKinase XIncreased lipophilicity; may improve cell permeability and potency.
Derivative CReplacement of 6-methoxy with 6-chloroBacterial Enzyme YAltered electronic properties; could enhance binding affinity.
Derivative DAddition of a methyl group at N-1Kinase XBlocks hydrogen bond donation; may decrease activity but improve oral bioavailability.

By systematically exploring these avenues, researchers can develop a comprehensive understanding of the SAR for this class of compounds, leading to the identification of optimized candidates for preclinical development.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 6-methoxy-3-nitro-1H-pyrrolo[3,2-b]pyridine, and how can purity and yield be maximized?

  • Methodological Answer : The synthesis typically involves introducing nitro and methoxy groups onto the pyrrolopyridine scaffold. Key steps include:

  • Nitro Group Introduction : Direct nitration using HNO₃/H₂SO₄ at controlled temperatures (0–5°C) to avoid over-nitration .
  • Methoxy Functionalization : Nucleophilic substitution with methoxide ions under basic conditions (e.g., K₂CO₃ in DMF) .
  • Purification : Silica gel column chromatography with gradients of dichloromethane:ethyl acetate (90:10 to 80:20) achieves >95% purity .
    • Data Insight : Yields range from 60–85% depending on reaction scale and catalyst efficiency (e.g., Pd(PPh₃)₄ for Suzuki couplings) .

Q. How is this compound structurally characterized, and what analytical techniques are critical?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR in DMSO-d₆ reveal distinct shifts:
  • Nitro group: Downfield shifts at δ 8.5–9.0 ppm (¹H) .
  • Methoxy group: Singlet at δ 3.8–4.0 ppm (¹H) .
  • Mass Spectrometry : HRMS confirms molecular weight (e.g., [M+H]+ calculated for C₈H₇N₃O₃: 194.0563) .
  • X-ray Crystallography : Resolves regiochemistry of substituents and confirms planarity of the fused ring system .

Q. What in vitro assays are recommended for initial biological activity screening of this compound?

  • Methodological Answer :

  • Cancer Cell Lines : Test antiproliferative effects using MTT assays on ovarian (SKOV-3) and breast (MCF-7) cancer cells, with IC₅₀ values compared to cisplatin .
  • Enzyme Inhibition : Evaluate FGFR1/2/3 inhibition via kinase assays (ATP competition) at 1–10 µM concentrations .
  • Neuroprotective Models : Assess viability in SH-SY5Y neuronal cells under oxidative stress (H₂O₂-induced) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) affect the compound’s bioactivity and selectivity?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Strategies :
  • Replace methoxy with chloro (e.g., 3-chloro-6-nitro analog) to enhance lipophilicity and membrane permeability .
  • Substitute nitro with amino groups (via hydrogenation) to reduce cytotoxicity while retaining FGFR affinity .
  • Data Contradictions : Nitro derivatives show higher FGFR inhibition but lower solubility; methoxy analogs balance solubility and activity .

Q. What mechanistic pathways underlie its biological effects, and how can they be experimentally validated?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with FGFR1’s ATP-binding pocket (PDB: 3RH0). Key residues: Asp656 and Lys514 .
  • In Vivo Validation : Xenograft models (e.g., murine ovarian cancer) at 10–50 mg/kg doses; monitor tumor volume and metastasis .
  • Transcriptomics : RNA-seq of treated cells identifies downstream targets (e.g., MAPK/ERK pathway suppression) .

Q. How can conflicting data on cytotoxicity and efficacy across studies be resolved?

  • Methodological Answer :

  • Orthogonal Assays : Cross-validate MTT results with clonogenic assays or flow cytometry (apoptosis/necrosis ratios) .
  • Structural Analogs : Compare 6-methoxy-3-nitro derivatives with 5-methoxy-3-methyl variants to isolate nitro-specific effects .
  • Meta-Analysis : Pool data from PubChem and DSSTox to identify trends in bioactivity vs. substituent electronegativity .

Q. What challenges arise during scale-up synthesis, and how are they addressed?

  • Methodological Answer :

  • Continuous Flow Reactors : Improve reproducibility for nitration steps by maintaining precise temperature control .
  • Purification at Scale : Switch from column chromatography to preparative HPLC with C18 columns and acetonitrile/water gradients .
  • Yield Optimization : Catalyst recycling (e.g., Pd nanoparticles) reduces costs in Suzuki couplings .

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Reactant of Route 1
Reactant of Route 1
6-methoxy-3-nitro-1H-pyrrolo[3,2-b]pyridine
Reactant of Route 2
Reactant of Route 2
6-methoxy-3-nitro-1H-pyrrolo[3,2-b]pyridine

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